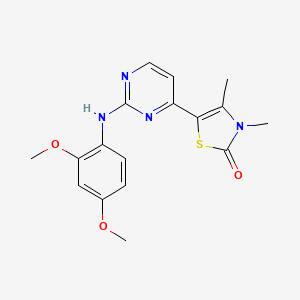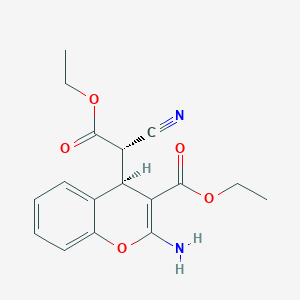![molecular formula C24H20FNO4 B12979816 methyl (3R,3aR)-2-benzoyl-3-[(4-fluorophenyl)methyl]-4-methylidene-5-oxo-1,3a-dihydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12979816.png)
methyl (3R,3aR)-2-benzoyl-3-[(4-fluorophenyl)methyl]-4-methylidene-5-oxo-1,3a-dihydrocyclopenta[c]pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,6aR)-2-benzoyl-1-(4-fluorobenzyl)-6-methylene-5-oxo-1,2,3,5,6,6a-hexahydrocyclopenta[c]pyrrole-1-carboxylate is a complex organic compound with a unique structure that includes a benzoyl group, a fluorobenzyl group, and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,6aR)-2-benzoyl-1-(4-fluorobenzyl)-6-methylene-5-oxo-1,2,3,5,6,6a-hexahydrocyclopenta[c]pyrrole-1-carboxylate can be achieved through a multi-step process involving several key reactions:
-
Formation of the Cyclopenta[c]pyrrole Core: : The initial step involves the construction of the cyclopenta[c]pyrrole core. This can be achieved through a Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring .
-
Introduction of the Benzoyl Group: : The benzoyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the cyclopenta[c]pyrrole core with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
-
Addition of the Fluorobenzyl Group: : The fluorobenzyl group can be added through a nucleophilic substitution reaction. This involves the reaction of the cyclopenta[c]pyrrole core with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate .
-
Formation of the Methylene Group: : The methylene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with the carbonyl group of the cyclopenta[c]pyrrole core to form the methylene group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr pyrrole synthesis and Friedel-Crafts acylation reactions, as well as the use of high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions of fluorinated compounds with biological systems. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a potential candidate for the development of new drugs.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of Methyl (1R,6aR)-2-benzoyl-1-(4-fluorobenzyl)-6-methylene-5-oxo-1,2,3,5,6,6a-hexahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to interact with biological targets, while the benzoyl and methylene groups allow for the formation of specific interactions with proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
- rac-Methyl (1R,3aS,6aR)-5-methyl-4,6-dioxo-3-(p-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- Methyl (1R,3S,3aR,6aR)-1-benzyl-3-(2-fluorophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Uniqueness
Methyl (1R,6aR)-2-benzoyl-1-(4-fluorobenzyl)-6-methylene-5-oxo-1,2,3,5,6,6a-hexahydrocyclopenta[c]pyrrole-1-carboxylate is unique due to its combination of a benzoyl group, a fluorobenzyl group, and a methylene group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20FNO4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl (3R,3aR)-2-benzoyl-3-[(4-fluorophenyl)methyl]-4-methylidene-5-oxo-1,3a-dihydrocyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C24H20FNO4/c1-15-20(27)12-18-14-26(22(28)17-6-4-3-5-7-17)24(21(15)18,23(29)30-2)13-16-8-10-19(25)11-9-16/h3-12,21H,1,13-14H2,2H3/t21-,24+/m0/s1 |
InChI Key |
OAFVCCUNRXBEEH-XUZZJYLKSA-N |
Isomeric SMILES |
COC(=O)[C@]1([C@H]2C(=C)C(=O)C=C2CN1C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Canonical SMILES |
COC(=O)C1(C2C(=C)C(=O)C=C2CN1C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B12979737.png)
![(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B12979745.png)
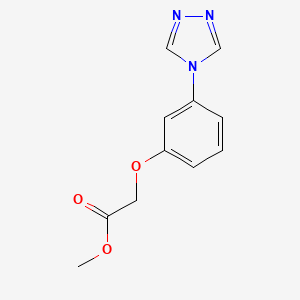
![4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12979759.png)
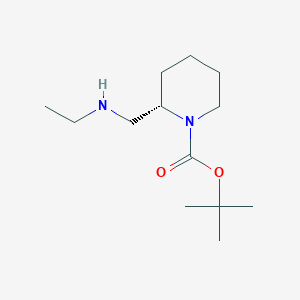
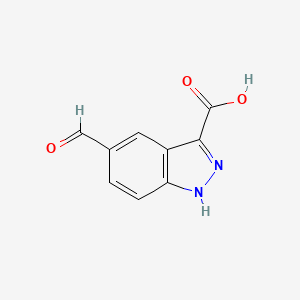
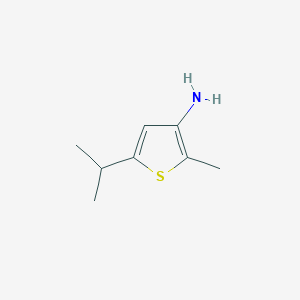
![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12979785.png)
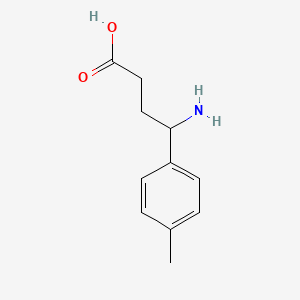
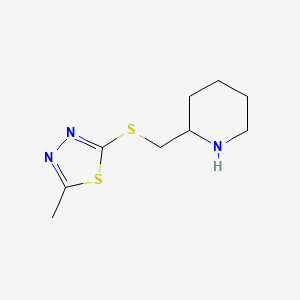
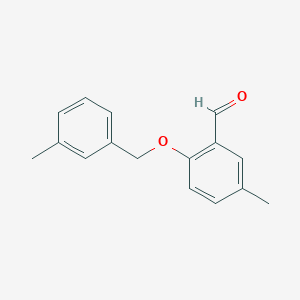
![tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B12979794.png)
